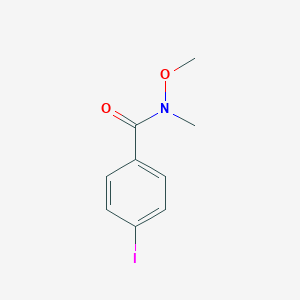

4-Iodo-N-methoxy-N-methyl-benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-iodo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGFRBWIKFNPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420137 | |

| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187617-01-2 | |

| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187617-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 4-Iodo-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Strategic Applications

Abstract

4-Iodo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, serves as a pivotal intermediate in modern organic synthesis. Its structure combines the reactivity of an aryl iodide with the unique stability and versatility of the N-methoxy-N-methylamide group. This guide provides an in-depth analysis of its synthesis, elucidates its key physicochemical properties, and explores its strategic importance in the synthesis of complex molecules, particularly in the context of pharmaceutical research and development. We will detail a robust and validated synthesis protocol, explain the underlying chemical principles that make this reagent exceptionally useful, and present its application in the controlled formation of carbon-carbon bonds.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, reagents that offer both stability and predictable reactivity are of paramount importance. 4-Iodo-N-methoxy-N-methylbenzamide (CAS No. 187617-01-2) fits this description perfectly. It belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids.[1] The defining feature of a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium compounds) to cleanly and efficiently produce ketones.[1][2]

Unlike more reactive acyl donors such as acid chlorides or esters, the Weinreb amide arrests the reaction at the ketone stage by forming a stable, chelated tetrahedral intermediate.[1] This intermediate prevents the common problem of over-addition to form a tertiary alcohol, a frequent side reaction that plagues traditional methods.[2] The presence of the iodo-substituent at the para-position of the benzene ring adds another layer of synthetic utility, opening the door for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a highly valuable bifunctional building block.

Synthesis of 4-Iodo-N-methoxy-N-methylbenzamide

The most direct and widely adopted method for synthesizing 4-Iodo-N-methoxy-N-methylbenzamide is the coupling of a 4-iodobenzoyl derivative with N,O-dimethylhydroxylamine. This can be achieved starting from 4-iodobenzoic acid or its more reactive counterpart, 4-iodobenzoyl chloride. The latter is often preferred for its higher reactivity, which typically leads to cleaner reactions and higher yields.

Causality Behind the Chosen Protocol

The selected protocol involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 4-iodobenzoyl chloride under basic conditions. This is a variation of the classic Schotten-Baumann reaction.

-

Starting Materials: 4-Iodobenzoyl chloride is used as the acylating agent due to the excellent leaving group ability of the chloride ion, which drives the reaction forward. N,O-dimethylhydroxylamine hydrochloride is a stable, commercially available salt of the amine.

-

Base Selection: An organic base, such as triethylamine or pyridine, is crucial. Its primary role is to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt in situ, liberating the free amine nucleophile required for the reaction. A second equivalent of the base is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the amide bond formation. This prevents the protonation of the reactants and products, ensuring the reaction proceeds to completion.

-

Solvent Choice: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants but do not participate in the reaction. DCM is often favored for its ease of removal during the workup procedure.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acid chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.

Detailed Experimental Protocol

Reaction Scheme: 4-Iodobenzoyl chloride + N,O-Dimethylhydroxylamine hydrochloride --(Base, Solvent)--> 4-Iodo-N-methoxy-N-methylbenzamide

Materials:

-

4-Iodobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (or Pyridine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

-

Suspend the salt in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes. The first equivalent deprotonates the amine salt, and the second will neutralize the HCl byproduct.

-

In a separate flask, dissolve 4-iodobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the solution of 4-iodobenzoyl chloride dropwise to the cold amine suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-Iodo-N-methoxy-N-methylbenzamide as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Iodo-N-methoxy-N-methylbenzamide.

Physicochemical Properties

The physical and chemical properties of 4-Iodo-N-methoxy-N-methylbenzamide are essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 187617-01-2 | [3] |

| Molecular Formula | C₉H₁₀INO₂ | [3] |

| Molecular Weight | 291.09 g/mol | [3] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | ≥97.0% | [3] |

| IUPAC Name | 4-iodo-N-methoxy-N-methylbenzamide | [3] |

| Canonical SMILES | CON(C)C(=O)C1=CC=C(I)C=C1 | [3] |

| InChI Key | NVGFRBWIKFNPEG-UHFFFAOYSA-N | [3] |

Core Application: Controlled Ketone Synthesis

The primary and most powerful application of 4-Iodo-N-methoxy-N-methylbenzamide is its role as a precursor to 4-iodophenyl ketones. Its reaction with organometallic reagents is a cornerstone of modern synthetic strategy.

Mechanism of Action

-

Nucleophilic Attack: An organometallic reagent (R-MgX or R-Li) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

-

Formation of a Chelated Intermediate: This attack forms a tetrahedral intermediate. The key to the Weinreb amide's unique reactivity lies in the ability of the N-methoxy group's oxygen atom to chelate with the metal cation (Mg²⁺ or Li⁺). This forms a stable five-membered ring intermediate.

-

Stability to Over-addition: This chelated intermediate is stable at low temperatures and does not readily collapse to form the ketone. Crucially, it is also resistant to further nucleophilic attack by a second equivalent of the organometallic reagent.

-

Hydrolysis to Ketone: Upon aqueous acidic workup, the stable intermediate is hydrolyzed, collapsing to release the desired ketone product and N,O-dimethylhydroxylamine.

This controlled, two-step process (addition followed by hydrolysis) ensures that the reaction stops cleanly at the ketone stage, delivering high yields and avoiding the formation of tertiary alcohol byproducts.

Application Workflow Diagram

Caption: Reaction pathway for controlled ketone synthesis using a Weinreb amide.

Conclusion

4-Iodo-N-methoxy-N-methylbenzamide is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its robust synthesis and predictable reactivity make it an indispensable building block. The Weinreb amide functionality guarantees the clean and high-yield synthesis of ketones, while the aryl iodide handle provides a reactive site for further molecular elaboration through a multitude of cross-coupling chemistries. For researchers in drug development and materials science, mastering the use of this reagent opens up efficient and elegant pathways to complex molecular targets.

References

-

PubChem. (n.d.). 4-iodo-N-[(4-methoxyphenyl)methyl]benzamide. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 4-iodo-N-(4-methoxy-3-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Ghosh, A., Kaviraj, A., & Ali, M. A. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Polycyclic Aromatic Compounds, 34(1), 1-17. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved January 13, 2026, from [Link]

-

Vila, C., Planas, O., Leutzsch, M., Cornella, J., & Martin, R. (2023). Selective C−H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8174-8179. Available from: [Link]

-

ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. Retrieved January 13, 2026, from [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. Available from: [Link]

-

Amerigo Scientific. (n.d.). 4-Iodo-N-(4-methoxyphenyl)-N-methylbenzamide. Retrieved January 13, 2026, from [Link]

-

Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. Available from: [Link]

-

Lee, J. I., & Park, J. H. (2009). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 30(5), 1157-1160. Available from: [Link]

-

CAS Common Chemistry. (n.d.). TPAP. American Chemical Society. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2012). (PDF) 4-Methoxy-N-methylbenzamide. Retrieved January 13, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Mechanism, and Application of Iodo-Substituted Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodo-Weinreb Amides in Modern Synthesis

The Weinreb amide, or N-methoxy-N-methylamide, stands as a cornerstone functional group in organic synthesis.[1][2][3] Its remarkable ability to react with a wide array of organometallic reagents to furnish ketones, and with hydrides to yield aldehydes, without the common problem of over-addition, has cemented its utility.[4][5] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[4][5]

The strategic introduction of an iodo substituent onto a molecule containing a Weinreb amide moiety dramatically expands its synthetic potential. Aryl and vinyl iodides are among the most versatile building blocks in synthetic chemistry, serving as key precursors for a multitude of transition-metal-catalyzed cross-coupling reactions.[6][7] The presence of both the Weinreb amide and an iodo group on the same scaffold creates a powerful bifunctional intermediate. This allows for a modular and convergent approach to complex molecule synthesis, where the iodo-group can be elaborated through cross-coupling chemistry, and the Weinreb amide can be converted into a ketone or aldehyde at the desired stage. This guide provides an in-depth exploration of the synthesis of iodo-substituted Weinreb amides, the mechanisms governing their formation and reactivity, and their practical application in contemporary organic synthesis.

Part 1: Synthetic Routes to Iodo-Substituted Weinreb Amides

The preparation of iodo-substituted Weinreb amides can be broadly categorized into two approaches: direct iodination of a pre-existing Weinreb amide or the formation of the Weinreb amide from an iodo-substituted precursor.

Direct C-H Iodination of Aryl Weinreb Amides

A highly efficient and atom-economical approach to iodo-aryl Weinreb amides is the direct, transition-metal-catalyzed C-H iodination of the corresponding aryl Weinreb amides. The Weinreb amide itself serves as a directing group, guiding the catalyst to the ortho C-H bond.[1][8]

Several catalytic systems have been developed for this transformation, with Palladium and Iridium complexes being particularly prominent.[1][6][8]

-

Palladium-Catalyzed Iodination: The combination of a Palladium(II) salt, such as Pd(OAc)₂, with a co-catalyst like Cu(OTf)₂ has been shown to effectively catalyze the ortho-iodination of aryl Weinreb amides using N-iodosuccinimide (NIS) as the iodine source.[8] Mechanistic studies suggest that the C-H activation step is irreversible but not the rate-limiting step of the catalytic cycle.[8]

-

Iridium-Catalyzed Iodination: Iridium(III) catalysts, for instance, [Cp*Ir(H₂O)₃][SO₄], have also been successfully employed for the selective ortho-iodination of Weinreb amides.[1][2][6] These reactions are often conducted in the presence of an acid additive, which can enhance the catalytic turnover.[6] A key advantage of the Iridium-catalyzed method is that it often leads exclusively to the mono-iodinated product, whereas other amides might undergo di-iodination.[8]

The choice of catalyst and reaction conditions is crucial and can be influenced by the electronic and steric properties of the substrate. For example, substrates with existing ortho substituents may exhibit lower reactivity due to steric hindrance, which can impede the formation of the necessary metallacycle intermediate.[6][7]

Table 1: Comparison of Catalytic Systems for ortho-C-H Iodination of Weinreb Amides

| Catalyst System | Iodine Source | Co-catalyst/Additive | Key Features & Limitations | Reference |

| Pd(OAc)₂ / Cu(OTf)₂ | N-Iodosuccinimide (NIS) | Cu(OTf)₂ | Good functional group tolerance, but nitro groups can inhibit the reaction. | [8] |

| [CpIr(H₂O)₃][SO₄] | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | High selectivity for mono-iodination; steric hindrance from ortho groups can reduce yield. | [1][2][6] |

| CpCo(III) | N-Iodosuccinimide (NIS) | Silver Salts (e.g., AgSbF₆) | Requires higher catalyst loading and temperatures. | [6][7] |

Synthesis from Iodo-Substituted Carboxylic Acids

A more traditional and highly reliable method involves the conversion of an iodo-substituted carboxylic acid to the corresponding Weinreb amide. This two-step sequence first requires the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

A variety of coupling reagents can be employed for the direct conversion of carboxylic acids to Weinreb amides, avoiding the need to isolate the acyl chloride. One such effective system is the use of triphenylphosphine (PPh₃) and iodine (I₂).[9] This combination forms a reactive phosphonium species in situ that activates the carboxylic acid for subsequent amidation.[9]

Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

For cases where the iodo-substituted aromatic compound is more readily available than the corresponding carboxylic acid, palladium-catalyzed aminocarbonylation offers a direct route. In this reaction, an aryl iodide is treated with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst and a base. This method is particularly useful for synthesizing a diverse range of aromatic Weinreb amides from readily available aryl iodides.[3]

Part 2: Core Mechanistic Principles

Understanding the underlying mechanisms is paramount for optimizing reaction conditions and predicting outcomes. The reactivity of iodo-Weinreb amides is governed by two key mechanistic manifolds: the directed C-H activation/iodination and the classic Weinreb ketone synthesis.

Mechanism of Directed ortho-C-H Iodination

The transition-metal-catalyzed ortho-C-H iodination of aryl Weinreb amides proceeds through a catalytic cycle that leverages the coordinating ability of the Weinreb amide. The generally accepted mechanism involves the following key steps:

-

Coordination: The Weinreb amide coordinates to the metal center (e.g., Pd(II) or Ir(III)).

-

C-H Activation/Metallation: The metal catalyst then undergoes a concerted metalation-deprotonation (CMD) step with the ortho C-H bond, forming a five-membered metallacycle intermediate. This is the crucial directing effect of the Weinreb amide.

-

Oxidative Addition/Iodination: The iodine source, typically NIS, then reacts with the metallacycle. This can be viewed as an oxidative addition of the N-I bond to the metal center, followed by reductive elimination of the iodinated product.

-

Catalyst Regeneration: The active catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Figure 2: Mechanism of Weinreb ketone synthesis.

Part 3: Applications and Experimental Protocols

The dual functionality of iodo-Weinreb amides makes them powerful intermediates in multi-step syntheses, particularly in the development of pharmaceutical compounds and other complex molecular architectures.

Sequential Functionalization Workflow

A common synthetic strategy involves a sequential functionalization approach. First, the iodo-substituent is used as a handle for a cross-coupling reaction to build the carbon skeleton. Subsequently, the Weinreb amide is converted to a ketone to complete the synthesis.

Figure 3: Sequential functionalization workflow.

Experimental Protocol: Ir-Catalyzed ortho-Iodination of N-methoxy-N-methylbenzamide

This protocol is adapted from methodologies described in the literature.[1][2][6]

Materials:

-

N-methoxy-N-methylbenzamide (1.0 mmol, 165.2 mg)

-

[Cp*Ir(H₂O)₃][SO₄] (0.03 mmol, 14.8 mg)

-

N-Iodosuccinimide (NIS) (1.5 mmol, 337.4 mg)

-

Trifluoroacetic acid (TFA) (0.5 mmol, 38 µL)

-

Hexafluoroisopropanol (HFIP) (10 mL)

-

Reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar

Procedure:

-

To the Schlenk tube, add N-methoxy-N-methylbenzamide, [Cp*Ir(H₂O)₃][SO₄], and a magnetic stir bar.

-

Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add HFIP (10 mL) and TFA (38 µL) via syringe.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add NIS in three portions of 0.5 mmol (112.5 mg) each, at two-hour intervals.

-

Stir the reaction mixture at room temperature for a total of 6 hours after the first addition of NIS.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-methoxy-2-iodo-N-methylbenzamide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Iodo-Weinreb Amide

Materials:

-

N-methoxy-2-iodo-N-methylbenzamide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.05 mmol)

-

K₂CO₃ (2.0 mmol)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Reaction vessel (e.g., 25 mL round-bottom flask) with a condenser and magnetic stir bar

Procedure:

-

To the round-bottom flask, add the iodo-Weinreb amide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the magnetic stir bar and fit the flask with a condenser.

-

Evacuate and backfill the apparatus with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl Weinreb amide.

Conclusion

Iodo-substituted Weinreb amides are exceptionally versatile synthetic intermediates. The ability to introduce the iodo group with high regioselectivity via directed C-H activation, coupled with the classic, controlled reactivity of the Weinreb amide, provides a powerful platform for the efficient construction of complex molecules. This guide has outlined the core principles of their synthesis, mechanistic behavior, and strategic application. For the medicinal or process chemist, mastering the use of these building blocks opens up new avenues for late-stage functionalization and the rapid generation of molecular diversity, which are critical endeavors in modern drug development.

References

-

Wang, D., et al. (2015). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Accounts of Chemical Research, 48(8), 2332-2342. [Link]

-

Kapur, M., et al. (2017). Palladium-Catalyzed C–H Halogenation of Weinreb Amides. Organic Letters, 19(14), 3859-3862. [Link]

-

Martín-Matute, B., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8234–8239. [Link]

-

Martín-Matute, B., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. National Institutes of Health. [Link]

-

Erbing, E., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 17(5), 534-553. [Link]

-

Lakshman, M. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 78(21), 11047-11057. [Link]

-

Jadhav, S. D., et al. (2016). Synthesis of Weinreb amides by the aminocarbonylation of aryl iodides. RSC Advances, 6(81), 77893-77896. [Link]

-

Kollár, L., et al. (2010). High-yielding synthesis of Weinreb amides via homogeneous catalytic carbonylation of iodoalkenes and iodoarenes. Tetrahedron, 66(33), 6467-6472. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]

-

Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818. [Link]

Sources

- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Iodo-N-methoxy-N-methylbenzamide

An In-Depth Technical Guide to 4-Iodo-N-methoxy-N-methylbenzamide

Introduction: A Versatile Intermediate in Modern Synthesis

4-Iodo-N-methoxy-N-methylbenzamide is a specialized chemical compound highly valued in the field of organic chemistry. It belongs to a class of reagents known as Weinreb amides, which are distinguished by their N-methoxy-N-methylamide functional group.[1][2] This structural feature imparts unique and highly predictable reactivity, positioning the compound as a cornerstone intermediate for the synthesis of complex molecules.[2] Its utility is further enhanced by the presence of an iodine atom on the phenyl ring, which serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of 4-Iodo-N-methoxy-N-methylbenzamide for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Physical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in a laboratory setting. The key identifiers and properties of 4-Iodo-N-methoxy-N-methylbenzamide are summarized below.

| Property | Data |

| IUPAC Name | 4-iodo-N-methoxy-N-methylbenzamide |

| Synonym | 4-Iodo Weinreb Benzamide |

| CAS Number | 187617-01-2[3] |

| Molecular Formula | C₉H₁₀INO₂[3] |

| Molecular Weight | 291.09 g/mol |

| Appearance | White to off-white solid (inferred) |

| Purity | Typically available at ≥97% purity[4] |

The Mechanistic Cornerstone: Weinreb Amide Reactivity

The exceptional utility of 4-Iodo-N-methoxy-N-methylbenzamide stems directly from its identity as a Weinreb amide, a discovery first reported in 1981.[5][6] Unlike other carboxylic acid derivatives such as esters or acid chlorides, Weinreb amides react with potent organometallic nucleophiles (e.g., Grignard reagents, organolithiums) to cleanly afford ketones in high yields.[7]

This controlled reactivity prevents the common issue of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to produce a tertiary alcohol.[5] The key to this selectivity is the formation of a stable, five-membered cyclic tetrahedral intermediate.[1][8] The oxygen of the N-methoxy group chelates the metal ion (Li⁺ or Mg²⁺), stabilizing the intermediate and preventing its collapse to a ketone until a deliberate aqueous workup is performed.[5][7] This chelation makes the initial adduct significantly less reactive than the starting material, ensuring the reaction stops at the ketone stage.[7][8]

Similarly, reduction of a Weinreb amide with a hydride reagent like lithium aluminum hydride (LiAlH₄) yields an aldehyde, again by forming a stable chelated intermediate that resists over-reduction to an alcohol.[5][6]

Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.

Synthesis and Purification

The synthesis of 4-Iodo-N-methoxy-N-methylbenzamide is typically achieved by coupling a 4-iodobenzoic acid derivative with N,O-dimethylhydroxylamine. The most common laboratory-scale methods start from either the carboxylic acid itself or the more reactive acid chloride.

Method 1: From 4-Iodobenzoyl Chloride

This is a robust and widely used method that involves the reaction of 4-iodobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Caption: General workflow for the synthesis of the target Weinreb amide.

Experimental Protocol (Representative)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Reagent Addition: Add anhydrous dichloromethane (DCM), followed by the slow addition of a suitable base, such as pyridine or triethylamine (2.2 equivalents), at 0 °C (ice bath). Stir for 15-20 minutes.

-

Reaction: Slowly add a solution of 4-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirring mixture at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[9]

-

Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthetic Applications and Chemical Reactivity

The primary value of 4-Iodo-N-methoxy-N-methylbenzamide is as a precursor to 4-iodophenyl ketones and aldehydes, which are themselves versatile building blocks.

-

Ketone Synthesis: The reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) provides a straightforward route to various 4-iodophenyl ketones. This is particularly useful for creating complex structures where the ketone functionality is required for subsequent transformations.

-

Aldehyde Synthesis: Reduction with a mild hydride source like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) at low temperatures furnishes 4-iodobenzaldehyde.[1]

-

Post-Modification via Cross-Coupling: The iodine atom on the aromatic ring is a key feature for further functionalization. The synthesized 4-iodophenyl ketones can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, vinyl, alkynyl, or amino groups, providing rapid access to a diverse library of complex molecules.

Spectroscopic Characterization Profile (Predicted)

While publicly accessible, verified spectra for this specific compound are scarce, its structure allows for the prediction of key characteristic signals that would be observed during analysis.

-

¹H NMR: Expected signals would include two distinct singlets between δ 3.0-4.0 ppm, corresponding to the N-CH₃ and O-CH₃ protons. The aromatic protons would appear as a characteristic AA'BB' system (two doublets) in the δ 7.0-8.0 ppm region, typical of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum would show the carbonyl carbon signal around δ 165-170 ppm. Distinct signals for the N-CH₃ and O-CH₃ carbons would be present in the aliphatic region. Four aromatic carbon signals would be expected, with the carbon bearing the iodine atom (C-I) being significantly shifted upfield.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption band would be prominent in the range of 1630-1660 cm⁻¹, characteristic of the Weinreb amide.[10]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 291, with a characteristic isotopic pattern due to the presence of iodine. Common fragmentation patterns would include the loss of the methoxy and methylamino groups.[10]

Safety, Handling, and Storage

As with any laboratory chemical, 4-Iodo-N-methoxy-N-methylbenzamide should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, precautions can be guided by data for structurally similar compounds.[11][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4-Iodo-N-methoxy-N-methylbenzamide is more than just a chemical; it is a strategic tool for synthetic chemists. Its identity as a Weinreb amide provides a reliable and high-yield method for the synthesis of ketones and aldehydes, while the iodo-substituent opens the door to a vast landscape of cross-coupling chemistry. This combination of predictable reactivity and synthetic versatility makes it an invaluable intermediate for researchers in medicinal chemistry, materials science, and drug discovery, enabling the efficient construction of complex and novel molecular architectures.

References

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Weinreb Ketone Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Iodo-N-methoxy-N-methylbenzamide: Starting Materials and Synthetic Strategies

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable intermediates in modern organic synthesis.[1][2] Their significance lies in their unique reactivity profile: they readily react with organometallic reagents like Grignard or organolithium compounds to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, collapsing to a ketone upon workup.[2][3] This controlled reactivity makes Weinreb amides superior precursors for the synthesis of ketones and, via reduction, aldehydes.[1][3]

4-Iodo-N-methoxy-N-methylbenzamide, the subject of this guide, is a particularly useful building block. The presence of the iodo group on the aromatic ring provides a reactive handle for a multitude of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the late-stage introduction of molecular complexity. This guide provides a detailed exploration of the primary starting materials and synthetic methodologies for preparing this versatile intermediate, focusing on the underlying chemical principles to empower researchers in their experimental design.

Core Synthetic Pathways: From Acid to Amide

The synthesis of 4-Iodo-N-methoxy-N-methylbenzamide invariably begins with a precursor containing the 4-iodobenzoyl moiety. The two most direct and industrially relevant starting materials are 4-iodobenzoic acid and its activated counterpart, 4-iodobenzoyl chloride. The choice between these pathways often depends on the availability of the starting material, scale of the reaction, and tolerance of other functional groups in more complex substrates.

Figure 1: Synthetic routes to 4-Iodo-N-methoxy-N-methylbenzamide.

Pathway 1: Synthesis from 4-Iodobenzoic Acid

4-Iodobenzoic acid is the most fundamental and cost-effective precursor. Its conversion to the Weinreb amide requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. This can be achieved via a two-step procedure involving the formation of an acyl chloride, or a more direct one-pot coupling method.

1.A. Two-Step Synthesis via an Acyl Chloride Intermediate

This classic and robust method first involves converting the carboxylic acid to the more reactive acyl chloride. This intermediate is then reacted with N,O-dimethylhydroxylamine without the need for potent coupling agents.

Step 1: Formation of 4-Iodobenzoyl Chloride

The conversion of 4-iodobenzoic acid to 4-iodobenzoyl chloride is typically accomplished using an inorganic acid chloride.[4]

-

Reagents of Choice: Thionyl chloride (SOCl₂) is widely used due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride ((COCl)₂) is another excellent reagent that works under milder conditions, with gaseous byproducts (CO, CO₂, and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction with oxalyl chloride through the formation of a Vilsmeier intermediate.

-

Causality of Experimental Choice: The carboxylic acid's hydroxyl group is a poor leaving group. Reagents like thionyl chloride convert it into a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic attack by the chloride ion, leading to the desired acyl chloride and expelling SO₂ and HCl. This activation is a prerequisite for the subsequent amidation.

Step 2: Amidation of 4-Iodobenzoyl Chloride

The resulting 4-iodobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride.[3] A base is required to neutralize the HCl salt of the hydroxylamine and the HCl generated during the reaction.

-

Base Selection: Pyridine or triethylamine (Et₃N) are commonly used. Pyridine can also act as a nucleophilic catalyst. It is crucial to use a non-nucleophilic base if the acyl chloride is prone to side reactions.

1.B. One-Step Synthesis via Direct Coupling

Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of reactive intermediates. A variety of peptide coupling reagents can be employed to directly synthesize Weinreb amides from carboxylic acids.[3][5]

-

Mechanism of Action: These coupling agents react with the carboxylic acid to form a highly activated species in situ (e.g., an O-acylisourea with DCC, or an acylphosphonium salt with BOP). This activated intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.

-

Common Coupling Systems:

-

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic choice, though the removal of the dicyclohexylurea (DCU) byproduct can be challenging.[5]

-

Triazine-based: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are highly efficient and allow for simple workups.[1][2]

-

Phosphonium/Uronium Salts: Reagents such as Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are very effective but can be expensive.[6]

-

Pathway 2: Direct Synthesis from 4-Iodobenzoyl Chloride

For researchers requiring a more direct route or when 4-iodobenzoyl chloride is readily available commercially, this pathway is the most straightforward.[7] It is mechanistically identical to the second step of Pathway 1.A.

-

Advantages: This approach offers high yields and simplifies the synthetic process to a single, well-defined step. It is particularly advantageous for small-scale lab synthesis where convenience is a priority.

-

Considerations: 4-Iodobenzoyl chloride is moisture-sensitive and must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Two-Step Synthesis from 4-Iodobenzoic Acid

Step A: Preparation of 4-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) either neat or in an inert solvent like toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The crude 4-iodobenzoyl chloride, a solid, is often used directly in the next step.[4]

Step B: Preparation of 4-Iodo-N-methoxy-N-methylbenzamide

-

In a separate flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), and stir for 15-20 minutes.

-

Dissolve the crude 4-iodobenzoyl chloride from Step A in anhydrous DCM and add it dropwise to the hydroxylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-Iodo-N-methoxy-N-methylbenzamide.

Protocol 2: One-Step Synthesis from 4-Iodobenzoic Acid using DMT-MM

-

To a solution of 4-iodobenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a solvent like acetonitrile or THF, add N-methylmorpholine (NMM) (1.1 eq) at room temperature.[1][2]

-

Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 eq) to the mixture in one portion.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the final product.

Data Summary

The choice of synthetic route can impact yield, purity, and cost. Below is a comparative summary.

| Parameter | Pathway 1.A (Two-Step) | Pathway 1.B (One-Step) | Pathway 2 (Direct) |

| Primary Starting Material | 4-Iodobenzoic Acid | 4-Iodobenzoic Acid | 4-Iodobenzoyl Chloride |

| Key Reagents | SOCl₂, Pyridine/Et₃N | Coupling Agent (e.g., DMT-MM) | Pyridine/Et₃N |

| Number of Steps | 2 | 1 | 1 |

| Typical Overall Yield | 75-90% | 70-85% | 85-95% |

| Key Advantages | Robust, uses common reagents | One-pot, mild conditions | High yield, simple |

| Key Disadvantages | Harsh reagents (SOCl₂) | Cost of coupling agent | Moisture-sensitive starting material |

Conclusion

The synthesis of 4-Iodo-N-methoxy-N-methylbenzamide is readily achievable through several reliable methods. The most common and direct approaches start from either 4-iodobenzoic acid or 4-iodobenzoyl chloride. The two-step conversion of the carboxylic acid via the acyl chloride is a robust and time-tested method, while direct coupling offers the convenience of a one-pot procedure under milder conditions. For syntheses where speed and simplicity are paramount, starting directly from commercially available 4-iodobenzoyl chloride provides the most efficient route. The selection of the optimal pathway will be guided by factors such as scale, cost, available equipment, and the chemical nature of any other functional groups present on the substrate.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

TutorChase. How do you prepare a Weinreb amide? [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry Behind 4-Iodobenzoyl Chloride: Properties, Synthesis, and Applications. [Link]

-

Mohammed, S. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 4-Iodobenzoyl Chloride in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-Iodobenzoyl chloride. [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. tutorchase.com [tutorchase.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 4-Iodobenzoyl chloride | C7H4ClIO | CID 74373 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 4-Iodo-N-methoxy-N-methylbenzamide in Drug Discovery

Introduction: The Strategic Importance of a Versatile Benzamide

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds that serve as versatile precursors is of paramount importance. 4-Iodo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a significant building block, particularly in the synthesis of targeted imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its utility stems from the unique combination of a stable, yet reactive, Weinreb amide functionality and a strategically positioned iodine atom on the aromatic ring. This guide provides an in-depth exploration of the synthesis, characterization, and application of this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The core value of 4-Iodo-N-methoxy-N-methylbenzamide lies in its dual functionality. The Weinreb amide (N-methoxy-N-methylamide) is a highly effective acylating agent that allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents, mitigating the common issue of over-addition that plagues other carboxylic acid derivatives.[1][2] Simultaneously, the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse molecular fragments. Furthermore, the iodo-substituent is a direct precursor for radioiodination, a key step in the synthesis of SPECT imaging agents. This strategic combination of functionalities makes 4-Iodo-N-methoxy-N-methylbenzamide a powerful tool in the development of novel therapeutics and diagnostic agents.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of 4-Iodo-N-methoxy-N-methylbenzamide is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 187617-01-2 | [3] |

| Molecular Formula | C₉H₁₀INO₂ | [3] |

| Molecular Weight | 291.09 g/mol | [3] |

| IUPAC Name | 4-iodo-N-methoxy-N-methylbenzamide | [3] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥97.0% | [3] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with a splitting pattern characteristic of a 1,4-disubstituted benzene ring (two doublets). The N-methyl and O-methyl protons will appear as sharp singlets in the upfield region (typically δ 3.0-4.0 ppm). Due to restricted rotation around the amide C-N bond, broadening or even splitting of the N-methyl and O-methyl signals at room temperature can be observed.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the carbonyl carbon (δ ~170 ppm), the aromatic carbons (δ 120-140 ppm, with the carbon bearing the iodine showing a characteristic chemical shift), and the N-methyl and O-methyl carbons (δ ~30-60 ppm).[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 291.09). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

Synthesis of 4-Iodo-N-methoxy-N-methylbenzamide: A Robust Protocol

The synthesis of 4-Iodo-N-methoxy-N-methylbenzamide is most commonly achieved through the formation of a Weinreb amide from 4-iodobenzoic acid or its corresponding acid chloride. The following protocol is a reliable and scalable method.

Experimental Protocol: Weinreb Amide Formation

Objective: To synthesize 4-Iodo-N-methoxy-N-methylbenzamide from 4-iodobenzoyl chloride.

Materials:

-

4-Iodobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Suspension: Add anhydrous dichloromethane to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine or DIPEA (2.2 equivalents) to the suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.

-

Acid Chloride Addition: Dissolve 4-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Iodo-N-methoxy-N-methylbenzamide as a solid.

Expected Yield: 80-95%

Applications in the Synthesis of PET and SPECT Imaging Agents

The primary application of 4-Iodo-N-methoxy-N-methylbenzamide is as a precursor for radiolabeled ligands targeting specific receptors in the central nervous system, such as the sigma-1 receptor (σ₁R) and the metabotropic glutamate receptor 1 (mGluR1).

Workflow for Radioligand Synthesis

The general workflow for utilizing 4-Iodo-N-methoxy-N-methylbenzamide in the synthesis of radioligands involves two key transformations: a cross-coupling reaction to introduce a functional group for radiolabeling, followed by the radiolabeling step itself.

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-N-methoxy-N-methylbenzamide

Introduction: The Synthetic Utility and Latent Instabilities of a Key Intermediate

4-Iodo-N-methoxy-N-methylbenzamide (CAS No. 187617-01-2) is a specialized chemical intermediate that belongs to the highly valued class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[1][2] Their prominence in modern organic synthesis stems from a unique reactivity profile: they readily react with organometallic reagents to form ketones in high yields, elegantly avoiding the over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[3][4] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[4][5]

However, the molecular architecture of 4-Iodo-N-methoxy-N-methylbenzamide incorporates two distinct functional groups with competing stability characteristics: the generally robust Weinreb amide and the more labile aryl iodide bond. This duality necessitates a nuanced understanding of its chemical behavior to ensure its integrity from receipt to reaction. This guide provides drug development professionals and researchers with a comprehensive framework for the stability, storage, and handling of this critical reagent, moving beyond generic recommendations to explain the underlying chemical principles and provide actionable, field-tested protocols.

Section 1: Physicochemical Profile and Inherent Stability Characteristics

To understand the stability of 4-Iodo-N-methoxy-N-methylbenzamide, one must first appreciate the properties of its constituent parts.

Diagram 1: Chemical Structure of 4-Iodo-N-methoxy-N-methylbenzamide

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 187617-01-2 | [2][6][7] |

| Molecular Formula | C₉H₁₀INO₂ | [2][6] |

| Molecular Weight | 291.09 g/mol | [7] |

| Appearance | Typically a solid (White to yellow) | [8] |

| Purity | ≥95-97% (supplier dependent) | [2][7] |

The Stability of the Weinreb Amide Moiety

The N-methoxy-N-methylamide group is celebrated for its stability.[1] It is generally resistant to a wide range of reaction conditions, allowing for purification and storage.[1] This robustness is central to its synthetic utility, as it prevents premature decomposition or side reactions. The chelation of the metal from the organometallic reagent by both the carbonyl oxygen and the methoxy oxygen stabilizes the reaction intermediate, preventing the collapse and subsequent second addition that leads to tertiary alcohols.[4]

The Lability of the Aryl-Iodine Bond

In contrast to the stable amide, the carbon-iodine bond is the most reactive of the aryl halides. Aryl iodides are excellent substrates in cross-coupling reactions precisely because the C-I bond is weaker and more easily undergoes oxidative addition than C-Br or C-Cl bonds.[9] This inherent reactivity makes the aryl iodide moiety a potential point of degradation, particularly through deiodination reactions. These reactions can be initiated by various factors, including light, heat, and certain transition metal impurities.[10][11][12]

Section 2: Potential Degradation Pathways and Mechanisms

While specific, published degradation kinetics for 4-Iodo-N-methoxy-N-methylbenzamide are scarce, we can predict the most probable degradation pathways based on the known chemistry of its functional groups. Understanding these potential failure modes is the cornerstone of designing a robust storage strategy.

Diagram 2: Potential Degradation Pathways

Caption: Predicted degradation routes for 4-Iodo-N-methoxy-N-methylbenzamide.

-

Pathway A: Hydrolysis of the Amide Bond Like most amides, the Weinreb amide can undergo hydrolysis to the corresponding carboxylic acid and hydroxylamine. This reaction is typically slow at neutral pH but is accelerated by acidic or basic conditions. The presence of atmospheric moisture during prolonged storage is a primary risk factor for this pathway. The degradation products would be 4-iodobenzoic acid and N,O-dimethylhydroxylamine .

-

Pathway B: Deiodination of the Aromatic Ring The aryl iodide bond is susceptible to cleavage, particularly under photolytic conditions (exposure to UV or even ambient light over time) or at elevated temperatures.[10][12] This degradation can proceed via radical mechanisms and may result in the formation of N-methoxy-N-methylbenzamide and elemental iodine or hydrogen iodide. The generation of free iodine is often indicated by a gradual discoloration (yellow to brown) of the material.[11]

Section 3: Recommended Long-Term Storage and Handling Protocols

A multi-faceted approach is required to mitigate the risks of both hydrolysis and deiodination. The following conditions are based on a conservative assessment of the compound's chemical liabilities.

Table 2: Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | ≤ -20°C (Freezer) | Minimizes thermal degradation kinetics for both hydrolysis and deiodination pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative side-reactions. |

| Light | Amber Glass Vial or Light-Proof Container | Protects the labile C-I bond from photolytic cleavage, which is a common degradation route for aryl iodides.[12][13] |

| Container | Tightly Sealed, Chemically Inert | Prevents moisture ingress and contamination. Standard glass or polyethylene containers are generally suitable.[14] |

Handling Best Practices

Adherence to proper handling procedures is as critical as storage.

-

Work Environment: All manipulations should be performed in a well-ventilated fume hood.[15]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[14][16]

-

Dispensing: To maintain integrity, the main container should be allowed to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid. Dispense the required amount quickly and purge the container with inert gas before re-sealing and returning to cold storage.

-

Aliquoting: For frequently used reagents, consider aliquoting the material into single-use vials upon receipt. This practice drastically reduces the risk of contaminating the bulk supply and minimizes the impact of repeated freeze-thaw cycles and exposure to the atmosphere.[13]

Section 4: Experimental Design for a Comprehensive Stability Study

For applications in regulated environments (e.g., GMP synthesis) or long-term research projects, establishing a definitive re-test date through a formal stability study is essential. The following protocol outlines a forced degradation study designed to identify potential degradation products and determine the compound's stability profile.

Diagram 3: Workflow for Forced Degradation Study

Caption: Experimental workflow for assessing the stability of the compound.

Protocol: Forced Degradation Study

-

Objective: To identify the primary degradation pathways and products of 4-Iodo-N-methoxy-N-methylbenzamide under various stress conditions.

-

Materials & Equipment:

-

4-Iodo-N-methoxy-N-methylbenzamide (test article)

-

HPLC-grade acetonitrile, water, and formic acid

-

Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

HPLC system with Diode Array Detector (DAD) and Mass Spectrometer (MS)

-

C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Calibrated oven, photostability chamber

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

-

Stress Conditions: For each condition, dilute the stock solution with the stressor solution.

-

Acidic Hydrolysis: 0.1 M HCl, heat at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH, maintain at room temperature.

-

Oxidative Degradation: 3% H₂O₂, maintain at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solution/solid to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 4, 8, 24, 48 hours), neutralizing the acidic and basic samples before injection.

-

-

Analytical Method:

-

Technique: Reverse-Phase HPLC with DAD and MS detection.[17] The DAD is crucial for quantifying the parent peak and detecting impurities, while the MS is indispensable for identifying the mass of any degradation products, which is key to confirming the proposed pathways.[17]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Detection: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm). Scan a full UV range with the DAD. Scan a relevant mass range with the MS (e.g., m/z 100-500).

-

Analysis: Calculate the percentage loss of the parent compound and the formation of any new peaks. Use the MS data to tentatively identify the structures of major degradants.

-

Conclusion

4-Iodo-N-methoxy-N-methylbenzamide is a powerful synthetic tool, but its chemical integrity is contingent upon a rigorous understanding and control of its stability. The primary liabilities are the potential for hydrolysis of the amide bond and deiodination of the aromatic ring . Both degradation pathways can be effectively mitigated by strict adherence to proper storage and handling protocols: storage at or below -20°C, under an inert atmosphere, and protected from light . For critical applications, a forced degradation study is the definitive method to establish shelf-life and ensure the quality and reliability of this versatile reagent.

References

- Vertex AI Search. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfEq3K792yRR-eXv0yWz1__hdtdCc1SEMFA3lR3hJDT9lWOnJ1TqGviY2uheqtZffCYOfbjRJuMVCyQl-VxxRthd_bD4Dxj_5RvoM84NJuPf9wwsZDF47oIBLI2cY4r0OjREsJCJGytjKYdIgJTkMENg8MOuF_3iufiCvnigG1NeJMPuj0CAM6we4ek7eflLXCBJbszzTqqik3UQYuojRPIJRNvkG7uY1otEwhIH4]

- National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2TdiJ9VGhLnuAaNQNp8hL2lsndWnhbXhb1neBX2SFLX_dwzIvU-oI3FKTGu1-M4znGZNq-Mpt8K6qIeBfaxMLbazInx_DU8r3uSWJ2N5Ex10CxVoTZCxWba6aBM9YcubTOBjHpT6HjJK6MQ==]

- ScienceDirect. Degradation of iodinated X-ray contrast media by advanced oxidation processes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPpobDAwIaDmCJUMUQT1I9wBOrVS4Rp-4rbyv-KUV0JFN5AqrC_zL81jAMrDa5bYp9o5AtuNfVl03DDhBCrh6jElgPYPTIcsXK09nPEwTdP_erQ-pDGCU9pCoFiJINJCMtaKG1yFHIRqTI0u6vRdHqsxrEaeYU9Kzc1pv7xcppsx3PQUKL7-P9YEhuSmc4Hw==]

- PubChem. 4-iodo-N-[(4-methoxyphenyl)methyl]benzamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMM-0GeBKY2hDyRKh9Cx-Fqk5IWA3r5mWliBW5Gk1OTXM4VbeJ58QkiGp93zYpZlRMD_ASiH-Sxr7oTbAMpBeZeusJ8Ob5bGHdzGJyRRTOj61VIELqzBZnkbcHHplsc1x1giEGI8ubr6QkNFaCNMJNRBjtv2rezHGk1FkQtzMT5O0pLeRHl9QDxuGaEbMt]

- ACS Publications. Weinreb Amides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIs4c_QR6Wqgt5N4c6eRZJGFpyj-GCsRw_VbMpqUlIph4Yir5c7bDu6Wps1y4q5sDifUFntXVUTB_dMEEdWPSvF9lfAO9GF2xSBlhdoTXK-9gSjfIxtbCmV-_OmHqZ5DTowaW7G-6tkingfviRNg70ksu1PLIu72_2lJlso9vTkub67WY=]

- PubMed. Iodinated Contrast Media Electro-Degradation: Process Performance and Degradation Pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlOH_tIYLClV7W41bCRVJkUiuyVxDi6ckDTjSLihkLLYrXoQL5o_7CyTxV7YP6KJXMF7ONAJPjp277-Fc2WMnK7riQXtcfXkEmLH9qe2NIzxsGxzykbcBJaRRFdO-hAqSQc6Y=]

- Wikipedia. Weinreb ketone synthesis. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]

- Fluorochem. 4-Iodo-N-methoxy-N-methyl-benzamide. [URL: https://www.fluorochem.co.uk/product/f041151]

- Amerigo Scientific. 4-Iodo-N-(4-methoxyphenyl)-N-methylbenzamide. [URL: https://www.amerigoscientific.com/4-iodo-n-4-methoxyphenyl-n-methylbenzamide-cas-320734-40-5-item-1341051.html]

- ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [URL: https://www.researchgate.

- ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [URL: https://www.researchgate.

- PubMed. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/41275471/]

- Fisher Scientific. SAFETY DATA SHEET - N-(4-Methoxybenzyl)-N-methylamine. [URL: https://www.fishersci.com/sds?productName=AC434930010]

- LookChem. N-(3-IODOPHENYL)-4-METHOXYBENZAMIDE Safety Data Sheets(SDS). [URL: https://www.lookchem.com/sds/352361-91-8.html]

- ResearchGate. (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [URL: https://www.researchgate.

- Fisher Scientific. SAFETY DATA SHEET - N-Methylbenzamide. [URL: https://www.fishersci.com/sds?productName=AC127020050]

- BLD Pharm. 187617-01-2|4-Iodo-N-methoxy-N-methylbenzamide. [URL: https://www.bldpharm.com/products/187617-01-2.html]

- ChemicalBook. 3-iodo-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide Product Description. [URL: https://www.chemicalbook.

- ChemicalBook. 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/cas/116332-54-8_sds.htm]

- Synquest Labs. 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/4748-3-01]

- Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory. [URL: https://www.calibrechem.

- Japan Environment Agency. Analytical Methods. [URL: https://www.env.go.jp/en/chemi/pops/manual/03-3.pdf]

- Sigma-Aldrich. SAFETY DATA SHEET - Vanillin. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w310700]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Methoxybenzaldehyde. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AA_A15364_S_EN.pdf]

- AA Blocks. 1097404-56-2 | 3-Iodo-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide. [URL: https://www.aablocks.com/product/1097404-56-2.html]

- Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide. [URL: https://patents.google.

- StressMarq Biosciences Inc. Proper Reagent Storage and Handling | Updated 2025. [URL: https://www.stressmarq.com/blog/2015/02/19/proper-reagent-storage-and-handling/]

- Google Patents. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. [URL: https://patents.google.

- Sigma-Aldrich. 4-Iodo-N-methoxy-N-methylbenzamide. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aobh9a98b9ac]

- Guidechem. 4-METHOXY-N-METHYLBENZAMIDE (cas 3400-22-4) SDS/MSDS download. [URL: https://www.guidechem.com/msds/3400-22-4.html]

- ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. [URL: https://www.researchgate.net/publication/250045541_4-Methoxy-N-methylbenzamide]

- SciSpace. Photo-induced iodination of aryl halides under very mild conditions. [URL: https://typeset.io/papers/photo-induced-iodination-of-aryl-halides-under-very-mild-22l7k1y61k]

- Chem-Impex. 4-Fluoro-N-methoxy-N-methylbenzamide. [URL: https://www.chemimpex.com/products/4-fluoro-n-methoxy-n-methylbenzamide]

- CymitQuimica. 4-Iodo-N-(4-methoxyphenyl)-N-methylbenzamide. [URL: https://cymitquimica.com/base-de-datos/building-blocks/halogenados/yodados/4-iodo-n-4-methoxyphenyl-n-methylbenzamide]

- PubChem. 4-methoxy-N-methylbenzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/346031]

- Benchchem. A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-methods-for-purity-determination-of-4-ethoxy-2-hydroxybenzaldehyde/]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 187617-01-2|4-Iodo-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 7. 4-Iodo-N-methoxy-N-methylbenzamide | 187617-01-2 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. scispace.com [scispace.com]

- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 11. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]

- 12. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 13. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 14. calibrechem.com [calibrechem.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

4-Iodo-N-methoxy-N-methylbenzamide molecular weight and formula

An In-Depth Technical Guide to 4-Iodo-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

4-Iodo-N-methoxy-N-methylbenzamide is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodinated benzene ring coupled to a Weinreb amide, makes it a valuable building block for the introduction of a benzoyl moiety or for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, and handling, tailored for professionals in research and drug development.

Core Properties of 4-Iodo-N-methoxy-N-methylbenzamide

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in synthesis and research. The molecular formula and weight are foundational to all stoichiometric calculations and analytical interpretations.

| Property | Value | Source |

| Molecular Formula | C9H10INO2 | [1][2] |

| Molecular Weight | 291.09 g/mol | [3] |

| CAS Number | 187617-01-2 | [1][2] |

| IUPAC Name | 4-iodo-N-methoxy-N-methylbenzamide | [2] |

| Purity | Typically ≥95% | [2] |

The structural representation of 4-Iodo-N-methoxy-N-methylbenzamide is depicted below, illustrating the connectivity of the atoms.

Figure 1. Chemical structure of 4-Iodo-N-methoxy-N-methylbenzamide.

Synthesis and Mechanistic Considerations

The synthesis of 4-Iodo-N-methoxy-N-methylbenzamide, a Weinreb amide, typically proceeds from the corresponding 4-iodobenzoyl chloride. The Weinreb amide synthesis is a robust and widely adopted method for the preparation of ketones from carboxylic acid derivatives.

Experimental Protocol: Synthesis from 4-Iodobenzoic Acid

This protocol outlines a common laboratory-scale synthesis.

Step 1: Acyl Chloride Formation

-

To a solution of 4-iodobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-iodobenzoyl chloride.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for the subsequent amidation. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, proceeding through a nucleophilic acyl substitution mechanism.

Step 2: Weinreb Amide Formation

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent and cool to 0 °C.

-

Add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and generate the free amine.

-

Slowly add a solution of the crude 4-iodobenzoyl chloride from Step 1 to the amine solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-